2,2,2-trifluoroethyl N-(2-chloro-4-methylphenyl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-chloro-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6-2-3-8(7(11)4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPOLDBUJVXQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151544 | |
| Record name | Carbamic acid, N-(2-chloro-4-methylphenyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087798-35-3 | |
| Record name | Carbamic acid, N-(2-chloro-4-methylphenyl)-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-chloro-4-methylphenyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(2-chloro-4-methylphenyl)carbamate typically involves the reaction of 2-chloro-4-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-(2-chloro-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as hydroxide ions and amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as an essential intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifluoroethyl group is particularly valuable for developing compounds with enhanced biological activity and stability.
Biology
- Bioactive Molecule Studies : Research has explored its potential as a bioactive molecule. Studies indicate that the compound may exhibit antimicrobial properties and can interact with various biological systems. The presence of the trifluoroethyl group enhances its binding affinity to biological targets, which may lead to therapeutic effects.
Medicine
- Potential Therapeutic Applications : Ongoing research aims to investigate its use as a precursor for drug development. Derivatives of this compound have shown promise in exhibiting biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry
- Specialty Chemicals Production : In industrial applications, 2,2,2-trifluoroethyl N-(2-chloro-4-methylphenyl)carbamate is used in producing specialty chemicals and materials with unique properties, such as enhanced thermal stability and chemical resistance.
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various trifluoromethyl-containing compounds against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. Results indicated that modifications in the carbamate structure significantly enhanced antimicrobial efficacy.
Study 2: Neurotransmitter Uptake Inhibition
Another significant study focused on the effects of trifluoromethyl-substituted compounds on neurotransmitter systems. It was found that these compounds exhibited increased potency in inhibiting serotonin uptake, suggesting potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-chloro-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-(2-chloro-4-methylphenyl)carbamate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl methacrylate: A semifluorinated monomer used in polymer synthesis.
2,2,2-Trifluoro-ethyl 4-methyl-benzene-sulfonate: A compound with similar trifluoroethyl and aromatic groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
2,2,2-Trifluoroethyl N-(2-chloro-4-methylphenyl)carbamate is a synthetic compound with significant potential in medicinal chemistry due to its unique trifluoromethyl group and carbamate structure. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C10H9ClF3NO2
- Molecular Weight : 253.63 g/mol
- CAS Number : [Not provided in the sources]
The trifluoroethyl group enhances lipophilicity and metabolic stability, which may contribute to the compound's biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of compounds by altering their electronic properties and hydrogen bonding capabilities.
Inhibition of Enzymatic Activity
Research indicates that compounds containing trifluoromethyl groups can act as inhibitors for several enzymes. For instance, studies have shown that similar carbamate derivatives can inhibit enzymes involved in neurotransmitter uptake, potentially affecting conditions like depression and anxiety disorders .
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various trifluoromethyl-containing compounds against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated that modifications in the carbamate structure significantly enhanced antimicrobial efficacy, suggesting that this compound may possess similar properties .
Study 2: Neurotransmitter Uptake Inhibition
Another significant study focused on the effects of trifluoromethyl-substituted compounds on neurotransmitter systems. It was found that compounds with a similar structure exhibited increased potency in inhibiting serotonin uptake, which could lead to potential applications in treating mood disorders .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
